L-Isoleucine N-carboxyanhydride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

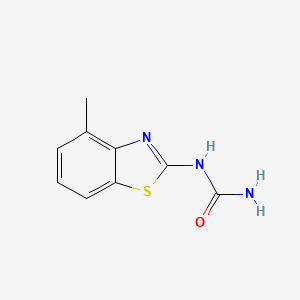

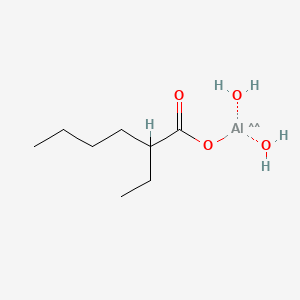

L-Isoleucine N-carboxyanhydride is a derivative of the amino acid L-isoleucine. It is a cyclic compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol . This compound is part of the N-carboxyanhydride family, which has been used for the synthesis of polypeptides and other polymeric materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Isoleucine N-carboxyanhydride can be synthesized by reacting L-isoleucine with triphosgene in the presence of a base . The reaction typically takes place in an organic solvent such as ethyl acetate or dichloromethane. The reaction conditions often involve low temperatures to prevent decomposition of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield . The product is usually purified by recrystallization or chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: L-Isoleucine N-carboxyanhydride primarily undergoes ring-opening polymerization reactions . This compound can also participate in nucleophilic substitution reactions where the ring is opened by nucleophiles such as amines .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include primary amines, crown ethers, and various bases . The reactions are typically carried out in solvents with low polarity and weak hydrogen-bonding ability, such as dichloromethane or chloroform .

Major Products: The major products formed from the reactions of this compound are polypeptides and other polymeric materials . These products often exhibit unique properties such as high molecular weight and specific secondary structures like alpha-helices and beta-sheets .

Scientific Research Applications

L-Isoleucine N-carboxyanhydride has a wide range of applications in scientific research. It is used in the synthesis of polypeptides, which are important for studying protein structure and function . In biology and medicine, these polypeptides are used as drug delivery systems and in tissue engineering . In the industrial sector, this compound is used to produce biodegradable polymers and hydrogels .

Mechanism of Action

The mechanism of action of L-Isoleucine N-carboxyanhydride involves the ring-opening polymerization process . The compound reacts with nucleophiles, leading to the formation of polypeptide chains. The molecular interactions between the propagating polypeptide and the monomer play a crucial role in the acceleration of the polymerization reaction . This process is often catalyzed by crown ethers or other catalysts that lower the activation energy for the ring-opening reaction .

Comparison with Similar Compounds

L-Isoleucine N-carboxyanhydride is similar to other N-carboxyanhydrides such as L-alanine N-carboxyanhydride and L-valine N-carboxyanhydride . it is unique in its ability to form specific secondary structures in the resulting polypeptides . This makes it particularly useful for applications requiring specific polymer properties. Other similar compounds include N-carboxyanhydrides derived from glycine, leucine, and phenylalanine .

Properties

CAS No. |

45895-90-7 |

|---|---|

Molecular Formula |

C7H11NO3 |

Molecular Weight |

157.169 |

IUPAC Name |

(4S)-4-[(2S)-butan-2-yl]-1,3-oxazolidine-2,5-dione |

InChI |

InChI=1S/C7H11NO3/c1-3-4(2)5-6(9)11-7(10)8-5/h4-5H,3H2,1-2H3,(H,8,10)/t4-,5-/m0/s1 |

InChI Key |

WAACGCAWLJFFQX-WHFBIAKZSA-N |

SMILES |

CCC(C)C1C(=O)OC(=O)N1 |

Synonyms |

[S-(R*,R*)]-4-(1-Methylpropyl)-2,5-Oxazolidinedione; Isoleucine N-Carboxyanhydride_x000B_L-Isoleucine N-carboxyanhydride; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tyrosine Phenylmethyl Ester Bis(2-cyanoethyl) Phosphate](/img/new.no-structure.jpg)

![1h-Imidazo[1,2-a]indeno[1,2-e]pyrazin-1-one,5,5a,10,10a-tetrahydro-8-hydroxy-2-[(4-hydroxyphenyl)methyl]-4-(phenylmethyl)-](/img/structure/B570697.png)

![(1R,4S,5'S,6R,6'R,8R,12S,13S,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21-[tert-butyl(dimethyl)silyl]oxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-24-hydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B570698.png)

![(1S)-1-[(3R,6R)-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-yl]ethanol](/img/structure/B570705.png)